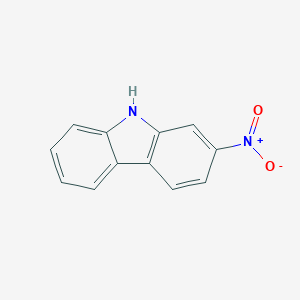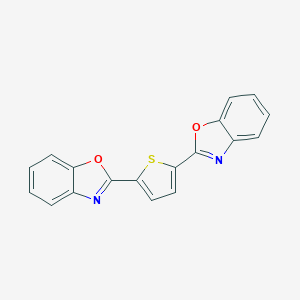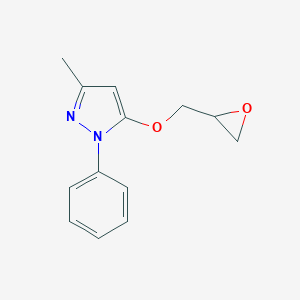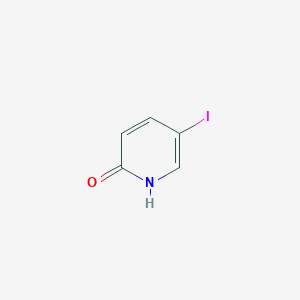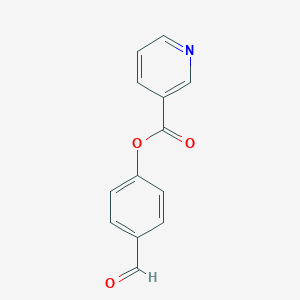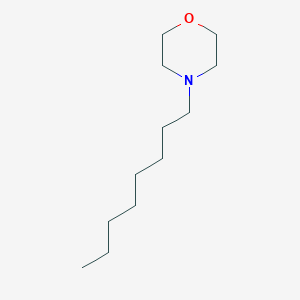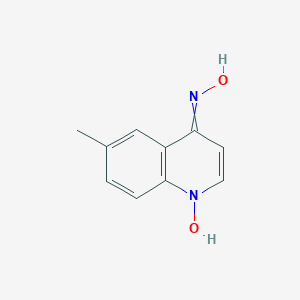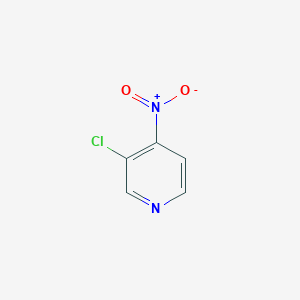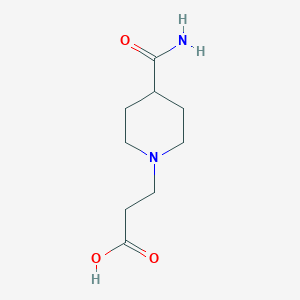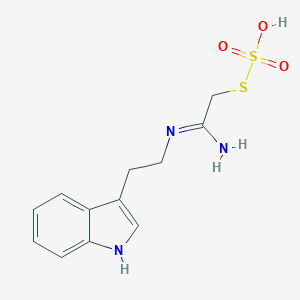
S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate, also known as indothiazin, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of indole, which is a naturally occurring compound found in many plants and animals. Indothiazin has been shown to have a variety of interesting properties that make it a potentially useful tool for researchers in a variety of fields.
Mecanismo De Acción
The mechanism of action of S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate is not fully understood, but research has shown that it may work by inhibiting the activity of certain enzymes that are involved in cancer growth and inflammation. This inhibition may help to slow or stop the growth of cancer cells and reduce inflammation in the body.
Efectos Bioquímicos Y Fisiológicos
Indothiazin has a number of interesting biochemical and physiological effects that make it a potentially useful tool for researchers. For example, this compound has been shown to have antioxidant properties that may help to protect cells from damage caused by free radicals. In addition, S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate has been shown to have neuroprotective properties, which may make it useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
There are several advantages and limitations to using S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate in lab experiments. One advantage is that this compound is relatively easy to synthesize and can be modified in a variety of ways to produce derivatives with different properties. However, one limitation is that S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate can be difficult to work with due to its complex structure and reactive nature.
Direcciones Futuras
There are many potential future directions for research on S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate. One area that is particularly promising is the development of new cancer treatments based on this compound. In addition, researchers may continue to explore the anti-inflammatory and neuroprotective properties of S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate to identify new therapeutic applications for this compound. Finally, further research may be needed to fully understand the mechanism of action of S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate and its potential use in a variety of research applications.
Métodos De Síntesis
Indothiazin can be synthesized in a number of ways, but one common method involves the reaction of indole with a thiosulfate salt. This reaction produces a compound that can then be further modified to produce S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate. The synthesis of S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate is a complex process that requires careful attention to detail and a thorough understanding of the chemistry involved.
Aplicaciones Científicas De Investigación
Indothiazin has been studied extensively for its potential use in scientific research. One area where this compound has shown promise is in the study of cancer. Research has shown that S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate has anti-cancer properties that may make it useful in the development of new cancer treatments. In addition, S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate has been shown to have anti-inflammatory properties, which may make it useful in the treatment of a variety of inflammatory diseases.
Propiedades
Número CAS |
13338-54-0 |
|---|---|
Nombre del producto |
S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate |
Fórmula molecular |
C12H15N3O3S2 |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
3-[2-[(1-amino-2-sulfosulfanylethylidene)amino]ethyl]-1H-indole |
InChI |
InChI=1S/C12H15N3O3S2/c13-12(8-19-20(16,17)18)14-6-5-9-7-15-11-4-2-1-3-10(9)11/h1-4,7,15H,5-6,8H2,(H2,13,14)(H,16,17,18) |
Clave InChI |
HSJUJKKYLDNMMW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN=C(CSS(=O)(=O)O)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CCN=C(CSS(=O)(=O)O)N |
Sinónimos |
Thiosulfuric acid hydrogen S-[2-imino-2-[[2-(1H-indol-3-yl)ethyl]amino]ethyl] ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



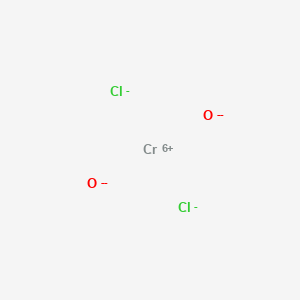
![4-Hydrazinothieno[2,3-d]pyrimidine](/img/structure/B80078.png)
